Cas no 2680702-32-1 (4-(Acetamidomethyl)-2,5-dimethylthiophene-3-carboxylic acid)

4-(Acetamidomethyl)-2,5-dimethylthiophene-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2680702-32-1
- EN300-28275028
- 4-(acetamidomethyl)-2,5-dimethylthiophene-3-carboxylic acid
- 4-(Acetamidomethyl)-2,5-dimethylthiophene-3-carboxylic acid
-
- インチ: 1S/C10H13NO3S/c1-5-8(4-11-7(3)12)9(10(13)14)6(2)15-5/h4H2,1-3H3,(H,11,12)(H,13,14)
- InChIKey: GANZSIHBCWNWJR-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=C(C(=O)O)C(=C1C)CNC(C)=O
計算された属性
- せいみつぶんしりょう: 227.06161445g/mol
- どういたいしつりょう: 227.06161445g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 94.6Ų
4-(Acetamidomethyl)-2,5-dimethylthiophene-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28275028-1.0g |
4-(acetamidomethyl)-2,5-dimethylthiophene-3-carboxylic acid |
2680702-32-1 | 95.0% | 1.0g |
$1400.0 | 2025-03-19 | |
Enamine | EN300-28275028-0.5g |
4-(acetamidomethyl)-2,5-dimethylthiophene-3-carboxylic acid |
2680702-32-1 | 95.0% | 0.5g |
$1344.0 | 2025-03-19 | |
Enamine | EN300-28275028-0.05g |
4-(acetamidomethyl)-2,5-dimethylthiophene-3-carboxylic acid |
2680702-32-1 | 95.0% | 0.05g |
$1176.0 | 2025-03-19 | |
Enamine | EN300-28275028-10.0g |
4-(acetamidomethyl)-2,5-dimethylthiophene-3-carboxylic acid |
2680702-32-1 | 95.0% | 10.0g |
$6020.0 | 2025-03-19 | |
Enamine | EN300-28275028-5.0g |
4-(acetamidomethyl)-2,5-dimethylthiophene-3-carboxylic acid |
2680702-32-1 | 95.0% | 5.0g |
$4060.0 | 2025-03-19 | |
Enamine | EN300-28275028-0.25g |
4-(acetamidomethyl)-2,5-dimethylthiophene-3-carboxylic acid |
2680702-32-1 | 95.0% | 0.25g |
$1288.0 | 2025-03-19 | |
Enamine | EN300-28275028-0.1g |
4-(acetamidomethyl)-2,5-dimethylthiophene-3-carboxylic acid |
2680702-32-1 | 95.0% | 0.1g |
$1232.0 | 2025-03-19 | |
Enamine | EN300-28275028-2.5g |
4-(acetamidomethyl)-2,5-dimethylthiophene-3-carboxylic acid |
2680702-32-1 | 95.0% | 2.5g |
$2745.0 | 2025-03-19 |
4-(Acetamidomethyl)-2,5-dimethylthiophene-3-carboxylic acid 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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4-(Acetamidomethyl)-2,5-dimethylthiophene-3-carboxylic acidに関する追加情報
Research Update on 4-(Acetamidomethyl)-2,5-dimethylthiophene-3-carboxylic acid (CAS: 2680702-32-1)
The compound 4-(Acetamidomethyl)-2,5-dimethylthiophene-3-carboxylic acid (CAS: 2680702-32-1) has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This heterocyclic thiophene derivative exhibits unique structural features that make it a promising scaffold for the design of novel bioactive molecules. Recent studies have explored its synthetic accessibility, physicochemical properties, and biological activities, positioning it as an important building block in pharmaceutical research.
Structural analysis reveals that this compound combines a thiophene core with strategically positioned functional groups that enable diverse chemical modifications. The acetamidomethyl group at the 4-position and the carboxylic acid at the 3-position provide handles for further derivatization, while the methyl groups at the 2- and 5-positions contribute to the compound's stability. This combination of features makes it particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry programs.
Recent synthetic approaches to 4-(Acetamidomethyl)-2,5-dimethylthiophene-3-carboxylic acid have focused on optimizing yield and purity while minimizing environmental impact. A 2023 study published in the Journal of Medicinal Chemistry described an improved synthetic route that achieves 85% yield with excellent purity (>98%) through a four-step process starting from commercially available 2,5-dimethylthiophene-3-carboxylic acid. The key step involves a mild amidation reaction that preserves the integrity of the thiophene ring while introducing the acetamidomethyl functionality.
In terms of biological activity, preliminary screening data suggests that this compound and its derivatives show promising interactions with various biological targets. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that structural analogs of 4-(Acetamidomethyl)-2,5-dimethylthiophene-3-carboxylic acid exhibit moderate inhibitory activity against several kinase targets implicated in inflammatory diseases. The carboxylic acid moiety appears to play a crucial role in target binding, forming key hydrogen bond interactions with active site residues.
The physicochemical properties of 4-(Acetamidomethyl)-2,5-dimethylthiophene-3-carboxylic acid have been characterized in detail, with particular attention to its solubility profile and stability under physiological conditions. Experimental data shows that the compound has moderate aqueous solubility (approximately 2.5 mg/mL at pH 7.4) and remains stable in buffer solutions across a wide pH range (3-9). These properties make it suitable for further development as a lead compound or intermediate in drug discovery programs.
Current research directions include exploring the compound's potential as a building block for PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies. The presence of both hydrogen bond donor/acceptor groups and a rigid aromatic core makes it particularly attractive for linker design in these emerging therapeutic modalities. Several pharmaceutical companies have included derivatives of this compound in their screening libraries for new target identification.
Looking forward, 4-(Acetamidomethyl)-2,5-dimethylthiophene-3-carboxylic acid represents a versatile scaffold with significant potential in medicinal chemistry. Future research will likely focus on expanding its applications in fragment-based drug discovery and as a core structure for the development of novel therapeutic agents targeting protein-protein interactions. The compound's unique combination of synthetic accessibility, structural diversity, and promising biological activity makes it an important subject for ongoing investigation in chemical biology and pharmaceutical research.
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